molecular formula C14H14BrNO4S2 B2614113 Methyl 3-(4-bromophenyl)-3-[(2-thienylsulfonyl)amino]propanoate CAS No. 383148-25-2

Methyl 3-(4-bromophenyl)-3-[(2-thienylsulfonyl)amino]propanoate

Cat. No. B2614113
CAS RN: 383148-25-2
M. Wt: 404.29
InChI Key: LHDGIPPTFDCIJO-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-3-[(2-thienylsulfonyl)amino]propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is known to have a variety of biochemical and physiological effects, which make it a valuable tool for researchers in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have explored synthetic routes towards derivatives of 3-(phenylsulfonimidoyl)propanoate, revealing strategies for imination and the synthesis of pseudo-dipeptides exhibiting conformational properties indicative of intramolecular H-bonds, except for the proline derivative (Tye & Skinner, 2002). Another study focused on the synthesis of vinylsulfones and vinylsulfonamides, highlighting their biological activities and providing an efficient protocol for their synthesis, which is relevant for low molecular weight compounds such as 1-(methylsulfonyl)-1-propene (Author not listed, 2020).

Antimicrobial and Anticancer Properties

The synthesis and characterization of substituted phenyl azetidines for potential antimicrobial application were discussed, where the bromophenyl component plays a crucial role in the compound's bioactivity (Doraswamy & Ramana, 2013). In a similar vein, the synthesis and evaluation of S-glycosyl and S-alkyl 1,2,4-triazinone derivatives, utilizing halo compounds including bromides, showed significant anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).

Catalytic and Chemical Transformations

The influence of substituents in Schiff bases derived from salicylaldehyde on the vanadium-catalyzed asymmetric oxidation of sulfides was investigated, demonstrating the role of bromophenyl groups in enhancing enantioselectivity and yield (Liu et al., 2008). Another study on the biotransformation of organic sulfides into (S) para-substituted phenyl methyl sulfoxides using Helminthosporium species showcased the potential of microbial systems in selective oxidation processes, with bromo substituents yielding high enantiomeric excesses (Holland, Bornmann, & Lakshmaiah, 1996).

properties

IUPAC Name

methyl 3-(4-bromophenyl)-3-(thiophen-2-ylsulfonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4S2/c1-20-13(17)9-12(10-4-6-11(15)7-5-10)16-22(18,19)14-3-2-8-21-14/h2-8,12,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDGIPPTFDCIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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